O-benzyl-D-valinol
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Overview
Description
O-benzyl-D-valinol: is an organic compound that belongs to the class of amino alcohols. It is derived from valine, an essential amino acid, and features a benzyl group attached to the nitrogen atom. This compound is often used as a chiral auxiliary in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: O-benzyl-D-valinol can be synthesized through several methods. One common approach involves the reduction of O-benzyl-D-valine using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and cost-effective methods. These could include catalytic hydrogenation processes or the use of alternative reducing agents that offer higher yields and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-benzyl-D-valinol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be further reduced to produce primary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Benzyl aldehyde or benzyl ketone.
Reduction: Benzylamine.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Chemistry: O-benzyl-D-valinol is widely used as a chiral auxiliary in asymmetric synthesis. It helps in the diastereoselective formation of chiral centers, which is essential for the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: The compound is valuable in the pharmaceutical industry for the synthesis of chiral drugs. It aids in the production of enantiomerically pure active pharmaceutical ingredients (APIs).
Industry: this compound finds applications in the production of fine chemicals and agrochemicals, where chiral purity is crucial.
Mechanism of Action
The mechanism of action of O-benzyl-D-valinol primarily involves its role as a chiral auxiliary. It facilitates the formation of chiral centers by providing a stereocontrolled environment during chemical reactions. The benzyl group can stabilize transition states and intermediates, leading to high diastereoselectivity.
Comparison with Similar Compounds
L-valinol: Another amino alcohol derived from valine but with a different stereochemistry.
O-benzyl-L-valinol: The enantiomer of O-benzyl-D-valinol.
N-benzyl-D-valine: A related compound with a benzyl group attached to the nitrogen atom but in its carboxylic acid form.
Uniqueness: this compound is unique due to its specific stereochemistry, which makes it particularly useful in asymmetric synthesis. Its ability to form stable chiral intermediates and transition states sets it apart from other similar compounds.
Properties
Molecular Formula |
C12H19NO |
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Molecular Weight |
193.28 g/mol |
IUPAC Name |
(2R)-3-methyl-1-phenylmethoxybutan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-10(2)12(13)9-14-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9,13H2,1-2H3/t12-/m0/s1 |
InChI Key |
BTNSRWZJXQKKKS-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@H](COCC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)C(COCC1=CC=CC=C1)N |
Origin of Product |
United States |
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